1-[2-(Pyridin-2-yl)ethyl]pyrrolidin-2-one
Overview
Description
1-[2-(Pyridin-2-yl)ethyl]pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidinone ring fused with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Pyridin-2-yl)ethyl]pyrrolidin-2-one can be achieved through various methods. One common approach involves the reaction of pyridine derivatives with pyrrolidinone precursors under specific conditions. For instance, donor-acceptor cyclopropanes can be used in the presence of primary amines to yield pyrrolidin-2-ones . Another method involves the ring contraction and deformylative functionalization of piperidine derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Pyridin-2-yl)ethyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly at the pyridine ring, can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic and nucleophilic reagents are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions include various substituted pyrrolidinones and pyridine derivatives, which can be further utilized in medicinal chemistry .
Scientific Research Applications
1-[2-(Pyridin-2-yl)ethyl]pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes and receptors.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-[2-(Pyridin-2-yl)ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of histone deacetylases or cannabinoid receptors, affecting various biological pathways .
Comparison with Similar Compounds
Pyrrolidine-2-one: A structurally related compound with similar biological activities.
Pyrrolizines: Compounds with a fused pyrrolidine ring that exhibit diverse biological properties.
Pyrrolidine-2,5-diones: Known for their role in medicinal chemistry and drug design
Uniqueness: 1-[2-(Pyridin-2-yl)ethyl]pyrrolidin-2-one stands out due to its unique combination of a pyridine and pyrrolidinone ring, which enhances its pharmacological profile and allows for diverse chemical modifications.
Properties
IUPAC Name |
1-(2-pyridin-2-ylethyl)pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11-5-3-8-13(11)9-6-10-4-1-2-7-12-10/h1-2,4,7H,3,5-6,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUCNJYNAKGDFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCC2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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